3'-(aminomethyl)-[1,1'-biphenyl]-3-ol, trifluoroacetic acid
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Overview
Description
3’-(aminomethyl)-[1,1’-biphenyl]-3-ol, trifluoroacetic acid is a compound that combines the structural features of biphenyl and trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(aminomethyl)-[1,1’-biphenyl]-3-ol, trifluoroacetic acid typically involves the reaction of 3’-(aminomethyl)-[1,1’-biphenyl]-3-ol with trifluoroacetic acid. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and optimized reaction conditions can ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3’-(aminomethyl)-[1,1’-biphenyl]-3-ol, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of substituted biphenyl derivatives .
Scientific Research Applications
3’-(aminomethyl)-[1,1’-biphenyl]-3-ol, trifluoroacetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3’-(aminomethyl)-[1,1’-biphenyl]-3-ol, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins. The exact mechanism depends on the specific application and the molecular targets involved. For example, in biological systems, the compound may bind to proteins and alter their function, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4’-(aminomethyl)-[1,1’-biphenyl]-4-ol
- 3’-(aminomethyl)-[1,1’-biphenyl]-4-ol
- 3’-(aminomethyl)-[1,1’-biphenyl]-2-ol
Uniqueness
3’-(aminomethyl)-[1,1’-biphenyl]-3-ol, trifluoroacetic acid is unique due to the presence of both the aminomethyl and trifluoroacetic acid groups. This combination imparts distinct chemical and physical properties to the compound, making it suitable for specific applications that similar compounds may not be able to fulfill. The trifluoroacetic acid group, in particular, enhances the compound’s stability and reactivity, making it a valuable tool in various scientific and industrial applications .
Properties
CAS No. |
2639441-47-5 |
---|---|
Molecular Formula |
C15H14F3NO3 |
Molecular Weight |
313.3 |
Purity |
100 |
Origin of Product |
United States |
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